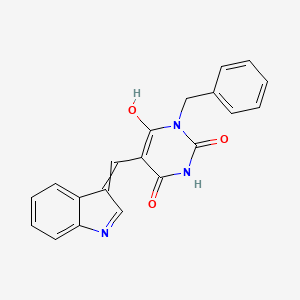
2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a benzoxazole derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation as a potential therapeutic agent.
作用機序
The mechanism of action of 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It has also been shown to interact with amyloid-beta plaques in the brain, which may be responsible for its potential use as an imaging agent.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells. It has also been shown to interact with amyloid-beta plaques in the brain, which may be responsible for its potential use as an imaging agent.
実験室実験の利点と制限
One advantage of using 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been investigated as an imaging agent, which could be useful for detecting amyloid-beta plaques in the brain. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to develop it as a therapeutic agent.
将来の方向性
There are several future directions for research on 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an imaging agent for detecting amyloid-beta plaques in the brain. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents.
合成法
The synthesis of 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that begins with the reaction of 2-amino-5-nitrophenol with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-5-nitrophenol. This compound is then reacted with 3-phenylpropanol to form 2-(3-phenylpropyl)-5-nitrophenyl carbonate, which is reduced to 2-(3-phenylpropyl)-5-aminophenyl carbonate. The final step involves the reaction of this compound with tetrahydro-2H-pyran-4-yl isocyanate to form the desired product.
科学的研究の応用
2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide has been investigated for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied as a potential therapeutic agent for various diseases such as Alzheimer's and Parkinson's. It has also been investigated as a potential imaging agent for detecting amyloid-beta plaques in the brain.
特性
IUPAC Name |
N-(oxan-4-yl)-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-22(23-18-11-13-26-14-12-18)17-9-10-20-19(15-17)24-21(27-20)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-10,15,18H,4,7-8,11-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQRZXZUXNJDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4980532.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)


![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![5-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4980617.png)
![N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B4980624.png)
![N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4980629.png)
![N-methyl-1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4980633.png)
![N-cyclohexyl-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4980638.png)
![2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4980646.png)
![2-[2-(benzylamino)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide](/img/structure/B4980655.png)